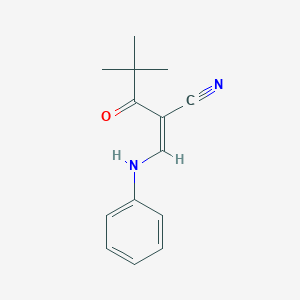

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile, also known as DMAPP, is an important organic compound that can be used as a building block in the synthesis of various molecules in the laboratory. DMAPP is a versatile compound that has many applications in scientific research, including its use as a synthetic intermediate, a drug precursor, and a reagent for biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of DMAPP for laboratory experiments, as well as potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Derivatives

This compound, along with its derivatives, is synthesized through various chemical reactions. For instance, the treatment of N-aryl α-cyanoenamines with copper(II) acetate in the presence of pyridine forms specific enenitriles with moderate to good yields (Yun & Kim, 2002). Similarly, different reactions of substituted dichloropropenitriles have been studied to produce unknown oxazole-carbonitriles (Kornii et al., 2021).

Molecular Structures and Photophysical Properties

The molecular structures of these compounds have been analyzed using single-crystal X-ray diffraction (SCXRD) to understand their photophysical properties and molecular interactions (Percino et al., 2016).

Hydrogen Bonding and DFT Studies

Hydrogen bonding patterns of these compounds have been extensively studied, along with density functional theory (DFT) analyses. This research helps in understanding the molecular stability and electronic spectra (Kant et al., 2014).

Optical and Electronic Properties

Photophysical Properties

These compounds have unique optical properties due to their molecular structure. Studies have revealed strong π-π-interaction in the solid state, influencing their photophysical behavior (Percino et al., 2016).

Electro-optical and Charge-Transport Properties

Quantum chemical methods have been used to study the structural, electro-optical, and charge-transport properties of specific enenitrile compounds, revealing their potential as efficient hole-transport materials (Irfan et al., 2015).

Chemical Reactions and Synthesis Applications

Reactions with Copper(II) Acetate

N-aryl α-cyanoenamines react with copper(II) acetate to produce specific enenitriles. This synthesis process is important in organic chemistry for producing various derivatives (Yun & Kim, 2002).

Preparation of α-Amino Phosphonates

These compounds have been used in one-pot, solvent-free synthesis processes, particularly in the preparation of α-amino phosphonates, indicating their utility in pharmaceutical chemistry (Shaikh et al., 2016).

Efficient Synthesis Protocols

Efficient and convenient protocols have been developed using these compounds for synthesizing key pharmaceutical intermediates, showcasing their importance in simplifying complex chemical syntheses (Kwak et al., 2009).

Eigenschaften

IUPAC Name |

(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPNMRHOYXANEB-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2444492.png)

![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2444496.png)

![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)